An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra of methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data, this paper establishes a robust predictive framework grounded in the fundamental principles of NMR and supported by empirical data from analogous molecular structures. This document serves as a valuable resource for the identification, characterization, and quality control of this and related compounds.
Introduction
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is a multifunctional organic molecule featuring a central oxazole ring linking a benzoate ester moiety and a reactive chloromethyl group. The precise structural elucidation of this compound is paramount for its application in drug discovery and materials science, where its chemical and physical properties are dictated by the specific arrangement of its constituent atoms. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such molecular structures in solution. This guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of the title compound, offering a detailed rationale for the expected chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR spectral data, the atoms of methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate have been systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide.
Caption: Molecular structure and atom numbering for methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate in a standard deuterated solvent such as CDCl₃ is expected to exhibit five distinct signals. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms and anisotropic effects from the aromatic and heterocyclic rings.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| H2, H3 | Doublet | ~8.10 | These protons are part of a para-substituted benzene ring and are deshielded by the adjacent electron-withdrawing ester and oxazole groups. They are expected to appear as a doublet due to coupling with H4 and H5. |
| H4, H5 | Doublet | ~7.95 | These protons are also on the para-substituted benzene ring and will appear as a doublet due to coupling with H2 and H3. Their chemical shift is influenced by the electron-donating character of the oxazole ring relative to the ester. |
| H12 (CH₂Cl) | Singlet | ~4.60 | The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the oxazole ring, leading to a downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |
| H8 (OCH₃) | Singlet | ~3.90 | The methyl protons of the ester group are in a typical chemical shift range for such functionalities and will appear as a singlet. |
| H13 (CH₃) | Singlet | ~2.50 | The methyl protons attached to the oxazole ring are expected to be a singlet and will appear at a characteristic upfield position for an alkyl group on a heterocyclic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the carbon skeleton of the molecule. A total of 13 distinct carbon signals are anticipated. The chemical shifts are predicted based on established values for similar functional groups and substitution patterns on aromatic and heterocyclic rings.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | ~166.0 | The carbonyl carbon of the ester group will appear at a characteristic downfield position. |
| C9 (Oxazole C2) | ~161.0 | The C2 carbon of the oxazole ring, bonded to two heteroatoms (N and O) and the benzene ring, is expected to be significantly deshielded. |
| C11 (Oxazole C5) | ~148.0 | The C5 carbon of the oxazole ring, substituted with a methyl group, will be downfield due to its position in the heterocyclic ring. |
| C1 (Aromatic C1) | ~134.0 | The quaternary carbon of the benzene ring attached to the oxazole ring. |
| C4 (Aromatic C4) | ~130.5 | The quaternary carbon of the benzene ring attached to the ester group. |
| C2, C3 (Aromatic CH) | ~130.0 | The protonated aromatic carbons adjacent to the ester group. |
| C5, C6 (Aromatic CH) | ~127.0 | The protonated aromatic carbons adjacent to the oxazole ring. |
| C10 (Oxazole C4) | ~125.0 | The C4 carbon of the oxazole ring, substituted with the chloromethyl group. |
| C8 (OCH₃) | ~52.5 | The methyl carbon of the ester group. |
| C12 (CH₂Cl) | ~40.0 | The carbon of the chloromethyl group is shifted downfield by the electronegative chlorine atom. |
| C13 (CH₃) | ~11.0 | The methyl carbon attached to the oxazole ring will appear at a typical upfield chemical shift. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate, the following experimental protocol is recommended.[3]
5.1. Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.
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Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
5.2. NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for NMR data acquisition.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
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Spectrometer Frequency: 400 MHz or higher for better resolution.
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Pulse Sequence: A standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
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Spectrometer Frequency: 100 MHz or higher.
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Pulse Sequence: A standard proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate. The predicted chemical shifts, multiplicities, and their underlying theoretical justifications serve as a robust framework for the structural verification of this compound. The included experimental protocol offers a standardized methodology for obtaining high-quality NMR data. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the characterization and quality assessment of this and structurally related molecules.
References
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American Chemical Society. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Link]
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Ağırbaş, H., & Kara, Y. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]
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Royal Society of Chemistry. (n.d.). General experimental procedures for synthesis and characterization. [Link]
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Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 1-4. [Link]
